1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride
CAS No.: 1353978-93-4
Cat. No.: VC6593276
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353978-93-4 |
|---|---|
| Molecular Formula | C12H17Cl3N2 |
| Molecular Weight | 295.63 |
| IUPAC Name | 1-[(2,6-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride |
| Standard InChI | InChI=1S/C12H16Cl2N2.ClH/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16;/h1,3-4,15H,2,5-9H2;1H |
| Standard InChI Key | WVTLQJCECOGZHU-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)CC2=C(C=CC=C2Cl)Cl.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,4-diazepane core—a saturated seven-membered ring with nitrogen atoms at positions 1 and 4. The 2,6-dichlorobenzyl group is attached to the nitrogen at position 1, introducing aromatic and electron-withdrawing chlorine substituents. The hydrochloride salt form enhances solubility in polar solvents, a common strategy for improving bioavailability in drug development.
Key Structural Data:
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Molecular Formula:
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Molecular Weight: 295.63 g/mol
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SMILES:
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InChIKey:
Synthesis and Preparation
Synthetic Route
The synthesis involves alkylation of 1,4-diazepane with 2,6-dichlorobenzyl chloride under basic conditions, followed by salt formation with hydrochloric acid:
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Alkylation:
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Salt Formation:
Reaction conditions typically employ polar aprotic solvents (e.g., ethyl acetate) and room-temperature stirring .
Purification and Characterization
Purification is achieved via recrystallization from ethanol-DMF mixtures, yielding green-blue powders . Characterization relies on:
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NMR Spectroscopy: Distinct signals for NH groups () and aromatic protons () .
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IR Spectroscopy: Absorptions at (NH stretch) and (carbonyl groups) .
Applications in Drug Discovery
Hit-to-Lead Optimization
The diazepane scaffold’s modularity enables rapid optimization:
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Computational Design: Molecular docking and dynamics identify exit vectors for S1′ pocket engagement .
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High-Throughput Chemistry: Parallel synthesis achieves 1,000-fold potency improvements (14 μM → 16 nM) .
Case Study: SARS-CoV-2 Mpro^\text{pro}pro Inhibitors
A diazepane lead compound demonstrated:
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